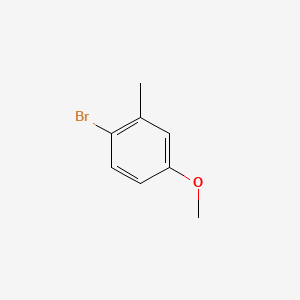

4-Bromo-3-methylanisole

Description

The exact mass of the compound 1-Bromo-4-methoxy-2-methylbenzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-methoxy-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO/c1-6-5-7(10-2)3-4-8(6)9/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLZNSXFQRKVFRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1029338 | |

| Record name | 1-Bromo-4-methoxy-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1029338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27060-75-9 | |

| Record name | 4-Bromo-3-methylanisole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27060-75-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-4-methoxy-2-methylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027060759 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-bromo-4-methoxy-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Bromo-4-methoxy-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1029338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-5-methoxytoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-BROMO-4-METHOXY-2-METHYLBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OKR329132J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Bromo-3-methylanisole chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of 4-Bromo-3-methylanisole

Abstract

This compound (CAS No. 27060-75-9) is a halogenated aromatic ether that serves as a pivotal building block in organic synthesis. Its unique substitution pattern, featuring a reactive bromine atom ortho to a methyl group and para to a methoxy group, provides a versatile platform for constructing complex molecular architectures. This guide offers a comprehensive overview of its chemical and physical properties, spectroscopic signature, synthesis methodologies, and key reactivity patterns. It is intended for researchers, chemists, and drug development professionals who leverage advanced chemical intermediates for novel applications.

Chemical Identity and Physicochemical Properties

This compound, also known as 2-Bromo-5-methoxytoluene, is a substituted anisole with significant utility in synthetic chemistry.[1] Its structural attributes and physical state are fundamental to its handling, storage, and reaction setup.

| Property | Value | Source(s) |

| CAS Number | 27060-75-9 | [1][2] |

| Molecular Formula | C₈H₉BrO | [1][2] |

| Molecular Weight | 201.06 g/mol | [1] |

| IUPAC Name | 1-bromo-4-methoxy-2-methylbenzene | [2][3] |

| Synonyms | 2-Bromo-5-methoxytoluene, 4-Bromo-3-methylphenyl methyl ether | [1] |

| Appearance | Clear, colorless to pale yellow liquid | [1][2] |

| Boiling Point | 111-112 °C / 15 mmHg; 235.3 °C / 760 mmHg | [4] |

| Density | 1.424 g/mL at 25 °C | |

| Refractive Index | n20/D 1.561 | |

| Solubility | Partially miscible in water | |

| InChI Key | BLZNSXFQRKVFRP-UHFFFAOYSA-N | [2] |

Spectroscopic Profile for Structural Elucidation

Accurate characterization of this compound is critical for quality control and reaction monitoring. While specific spectra are lot-dependent, the following describes the expected spectroscopic signature based on its molecular structure.

-

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the two methyl groups. The aromatic region should display three signals corresponding to the protons on the benzene ring, with their splitting patterns and chemical shifts influenced by the bromo, methyl, and methoxy substituents. The methoxy group (-OCH₃) will appear as a singlet around 3.8 ppm, while the aromatic methyl group (-CH₃) will be a singlet at approximately 2.3 ppm.

-

¹³C NMR (Carbon NMR): The carbon NMR will exhibit eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon attached to the bromine will be significantly shifted, and the methoxy and methyl carbons will appear in the aliphatic region (around 55-60 ppm and 15-20 ppm, respectively). The remaining six signals will correspond to the aromatic carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic C-H stretching vibrations for the aromatic and methyl groups just above 3000 cm⁻¹ and below 3000 cm⁻¹, respectively. Strong C-O stretching for the ether linkage is expected around 1250 cm⁻¹. The C-Br stretching vibration typically appears in the fingerprint region, below 600 cm⁻¹. Aromatic C=C stretching bands will be visible in the 1600-1450 cm⁻¹ region.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a monobrominated compound, with two major peaks for the molecular ion [M]⁺ and [M+2]⁺ in an approximate 1:1 ratio, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. The exact mass is 199.983673 Da.[4]

Synthesis Methodologies: From Classic to Modern

The preparation of this compound is typically achieved through the electrophilic bromination of m-methylanisole. The choice of brominating agent and reaction conditions is crucial for achieving high regioselectivity, favoring bromination at the C4 position, which is activated by the para-methoxy group.

Traditional Bromination

A conventional method involves the direct bromination of m-methylanisole using liquid bromine, often in the presence of hydrobromic acid.[5] This reaction is typically performed at low temperatures (below 10 °C) to control the reaction rate and minimize the formation of undesired isomers or polybrominated byproducts.[5] The strong electrophilic nature of bromine, however, can sometimes lead to selectivity challenges.

Mild and Regioselective Bromination with NBS

A superior and milder approach utilizes N-Bromosuccinimide (NBS) as the bromine source. Using acetonitrile (CH₃CN) as the solvent has been shown to significantly increase reactivity and promote exclusive aromatic ring bromination over benzylic bromination, which can be a competing pathway in less polar solvents like CCl₄.[6] This method offers high regioselectivity for activated aromatic ethers and is a preferred laboratory-scale procedure for its operational simplicity and improved safety profile.[6]

Experimental Protocol: Synthesis via NBS Bromination [6]

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve m-methylanisole (1.0 eq.) in acetonitrile.

-

Reagent Addition: Add N-Bromosuccinimide (1.0-1.1 eq.) to the solution in one portion at room temperature.

-

Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 30-60 minutes.

-

Work-up: Upon completion, remove the acetonitrile under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane.

-

Purification: Wash the organic layer with aqueous sodium thiosulfate solution to quench any remaining NBS, followed by a water and brine wash. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Caption: Synthesis workflow for this compound.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the reactivity of its aryl bromide functional group, making it an excellent substrate for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond is highly susceptible to oxidative addition by palladium(0) catalysts, initiating several powerful cross-coupling cycles.

-

Suzuki-Miyaura Coupling: Reaction with aryl or vinyl boronic acids (or their esters) provides a robust method for creating biaryl structures or styrenyl derivatives. This reaction is a cornerstone of modern medicinal chemistry for assembling complex scaffolds.[4]

-

Heck Coupling: Coupling with alkenes allows for the formation of substituted stilbenes or cinnamates, extending the carbon framework.[4]

-

Sonogashira Coupling: Reaction with terminal alkynes, catalyzed by palladium and a copper(I) co-catalyst, yields aryl alkynes, which are versatile intermediates for further transformations.

Grignard Reagent Formation

Treatment with magnesium metal facilitates the formation of the corresponding Grignard reagent, 4-methoxy-2-methylphenylmagnesium bromide. This organometallic intermediate is a powerful nucleophile that can react with a wide range of electrophiles, including aldehydes, ketones, esters, and nitriles, to install the substituted anisole moiety into new molecular frameworks.

Applications in Drug Discovery and Materials Science

This compound is a documented precursor in the synthesis of biologically active molecules. It has been employed in the development of nonpeptide vitronectin receptor antagonists and antibacterial agents.[7] Its role as a versatile building block allows for the systematic modification of lead compounds in drug discovery programs, enabling the exploration of structure-activity relationships (SAR).[8]

Caption: Key reactions of this compound.

Safety and Handling

Proper handling of this compound is essential in a laboratory setting. Users must consult the Safety Data Sheet (SDS) before use.

| Hazard Information | Details | Source(s) |

| Pictogram | GHS07 (Exclamation Mark) | |

| Signal Word | Warning | |

| Hazard Statement | H302: Harmful if swallowed | |

| Precautionary Statements | P264, P270, P301 + P312, P501 | |

| Personal Protective Equipment | Eyeshields, chemical-resistant gloves, lab coat | [4] |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area. | |

| WGK (Water Hazard Class) | WGK 3: Severely hazardous to water | [4] |

Conclusion

This compound is a high-value chemical intermediate with a well-defined property profile. Its strategic importance lies in its capacity to undergo a range of reliable and high-yielding transformations, particularly palladium-catalyzed cross-coupling reactions. This makes it an indispensable tool for synthetic chemists in academia and industry, enabling the efficient construction of novel compounds for pharmaceutical, agrochemical, and materials science research. A thorough understanding of its synthesis, reactivity, and handling ensures its safe and effective application in advancing chemical innovation.

References

- PubChem. 4-Bromo-3-nitroanisole | C7H6BrNO3 | CID 79288. PubChem.

- Chemsrc. 4-Bromo-3-methyl-anisole | CAS#:27060-75-9. Chemsrc.com.

- PubChem. 4-bromoanisole | C7H7BrO | CID 7730. PubChem.

- Patsnap. Synthesis method of 4-bromo-3-methyl anisole. Eureka | Patsnap.

- MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI.

- Google Patents. Process for the preparation of 4-bromo-3-alkylphenyl ethers - EP 0420556 B1. Google Patents.

- Carreno, M. C., et al. N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes. The Journal of Organic Chemistry.

- Organic Syntheses. 3-bromo-4-hydroxytoluene. Organic Syntheses Procedure.

- NINGBO INNO PHARMCHEM CO.,LTD. The Role of 4-Bromo-3-methylaniline in Custom Organic Synthesis.

- Organic Syntheses. PALLADIUM-CATALYZED α-ARYLATION OF METHYL ISOBUTYRATE. Organic Syntheses Procedure.

- Wikipedia. 4-Bromoanisole. Wikipedia.

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. 4-Bromo-3-méthylanisole, 97 %, Thermo Scientific Chemicals 250 g | Buy Online [thermofisher.com]

- 3. This compound, 97% | Fisher Scientific [fishersci.ca]

- 4. 4-Bromo-3-methyl-anisole | CAS#:27060-75-9 | Chemsrc [chemsrc.com]

- 5. Synthesis method of 4-bromo-3-methyl anisole - Eureka | Patsnap [eureka.patsnap.com]

- 6. chemistry.mdma.ch [chemistry.mdma.ch]

- 7. mdpi.com [mdpi.com]

- 8. nbinno.com [nbinno.com]

An In-depth Technical Guide to 4-Bromo-3-methylanisole: Properties, Synthesis, and Applications in Modern Organic Chemistry

Introduction

4-Bromo-3-methylanisole, also known by its IUPAC name 1-bromo-4-methoxy-2-methylbenzene, is a halogenated aromatic ether that serves as a versatile and highly valuable intermediate in the field of organic synthesis.[1] Its unique trifunctionalized structure, featuring a reactive bromine atom, an electron-donating methoxy group, and a methyl group on a benzene ring, makes it a strategic building block for constructing complex molecular architectures. This guide provides an in-depth technical overview of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into its fundamental physicochemical properties, detailed synthesis protocols, characteristic spectroscopic signature, and its pivotal role as a precursor in the development of pharmaceuticals and other fine chemicals.

Section 1: Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is fundamental to its application in research and development. These characteristics dictate handling procedures, purification strategies, and methods for structural verification.

Core Properties and Identifiers

The fundamental identifiers and properties of this compound are summarized below, providing a quick reference for laboratory use.[1][2][3]

| Property | Value |

| Molecular Formula | C₈H₉BrO |

| Molecular Weight | 201.06 g/mol [1][2] |

| CAS Number | 27060-75-9[1][2] |

| IUPAC Name | 1-bromo-4-methoxy-2-methylbenzene[1] |

| Synonyms | 2-Bromo-5-methoxytoluene, 4-Bromo-3-methylphenyl methyl ether[4] |

| InChI Key | BLZNSXFQRKVFRP-UHFFFAOYSA-N[1] |

| Canonical SMILES | CC1=C(C=CC(=C1)OC)Br[1] |

Physical Characteristics

This compound is typically supplied as a liquid, whose physical properties are critical for reaction setup and purification.[2]

| Property | Value |

| Appearance | Clear, colorless to pale yellow liquid[2] |

| Density | ~1.424 g/mL at 25 °C |

| Boiling Point | 111-112 °C at 15 mmHg |

| Refractive Index (n20/D) | ~1.561 |

| Solubility | Partially miscible with water |

Spectroscopic Signature

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is the primary tool for confirming the substitution pattern of the aromatic ring. The signals for the methyl and methoxy groups will appear as sharp singlets in the upfield region, while the aromatic protons will exhibit a characteristic splitting pattern in the downfield region.

| Expected Proton Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| -CH₃ (Aromatic) | ~2.3 - 2.4 | Singlet (s) | 3H | Standard shift for a methyl group on an aromatic ring. |

| -OCH₃ (Methoxy) | ~3.7 - 3.8 | Singlet (s) | 3H | Typical shift for a methoxy group attached to an aromatic ring. |

| Ar-H (ortho to -OCH₃) | ~6.7 - 6.8 | Doublet (d) | 1H | Shielded by the strong electron-donating methoxy group. |

| Ar-H (ortho to -CH₃) | ~6.9 - 7.0 | Doublet of doublets (dd) | 1H | Influenced by both adjacent protons. |

| Ar-H (ortho to -Br) | ~7.3 - 7.4 | Doublet (d) | 1H | Deshielded due to proximity to the electronegative bromine atom. |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum confirms the presence of all eight unique carbon atoms in the molecule.

| Expected Carbon Signal | Predicted Chemical Shift (δ, ppm) | Rationale |

| -C H₃ (Aromatic) | ~16 - 20 | Aliphatic carbon signal. |

| -OC H₃ (Methoxy) | ~55 - 56 | Aliphatic carbon of the methoxy group. |

| C -Br | ~112 - 115 | Aromatic carbon directly bonded to bromine, shielded by ortho/para methoxy group. |

| Aromatic CH | ~115 - 135 | Multiple signals for the protonated aromatic carbons. |

| C -CH₃ | ~138 - 140 | Quaternary aromatic carbon attached to the methyl group. |

| C -OCH₃ | ~157 - 159 | Quaternary aromatic carbon attached to the electron-donating methoxy group, significantly deshielded. |

IR (Infrared) Spectroscopy: The IR spectrum is used to identify key functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| C-H (Aromatic) | 3000 - 3100 | Stretch |

| C-H (Aliphatic, -CH₃) | 2850 - 3000 | Stretch |

| C=C (Aromatic) | 1450 - 1600 | Stretch |

| C-O (Aryl Ether) | 1200 - 1275 (asymmetric), 1020 - 1075 (symmetric) | Stretch |

| C-Br | 500 - 600 | Stretch |

Section 2: Synthesis Methodologies

The primary route to this compound is the electrophilic aromatic substitution of 3-methylanisole. The methoxy group is a strongly activating, ortho, para-directing group, while the methyl group is a weakly activating, ortho, para-director. Their combined influence strongly favors substitution at the C4 position, para to the powerful methoxy director.

Caption: Synthesis of this compound via electrophilic bromination.

Protocol 1: Traditional Liquid-Phase Bromination

This method is a standard laboratory procedure that involves the direct bromination of the substrate in a solvent at controlled temperatures.

Methodology:

-

Reaction Setup: A multi-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer is charged with 3-methylanisole and a suitable solvent (e.g., acetic acid or a chlorinated solvent). The flask is cooled in an ice-water bath to 0-5 °C.

-

Causality (Temperature Control): Lowering the temperature is crucial to control the reaction rate and minimize the formation of undesired side products, such as dibrominated species. Electrophilic bromination is highly exothermic.

-

Reagent Addition: A solution of elemental bromine (Br₂) in the same solvent is added dropwise from the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction Monitoring: The reaction progress is monitored by TLC or GC analysis until the starting material is consumed.

-

Workup & Quenching: The reaction mixture is slowly poured into a beaker containing an aqueous solution of a reducing agent, such as sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃).

-

Causality (Quenching): This step is essential to neutralize and decolorize any unreacted bromine, making the subsequent extraction safer and cleaner.

-

Extraction: The product is extracted from the aqueous layer into an organic solvent like diethyl ether or dichloromethane. The organic layer is then washed sequentially with a saturated sodium bicarbonate solution (to remove acidic residues like HBr) and brine.

-

Purification: The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude oil is purified by vacuum distillation to yield pure this compound.[1]

Protocol 2: Advanced Vapor-Phase Bromination

An improved, solvent-free method described in patent literature aims to increase yield and purity by conducting the reaction in the vapor phase. This approach minimizes the formation of dibrominated impurities.[5]

Methodology:

-

Reactor Setup: A specialized reactor is used where 3-methylanisole is heated under vacuum (e.g., 50 mmHg) to a temperature between 90-150 °C to establish a vapor phase.[5]

-

Reagent Introduction: Bromine vapor, generated by heating liquid bromine, is introduced into the reaction zone to commingle with the 3-methylanisole vapor.[5]

-

Causality (Vapor Phase): Maintaining both reactants in a gaseous state at a controlled temperature (desirably under 100 °C) and pressure ensures efficient mixing and a highly selective reaction, significantly reducing the production of impurities compared to liquid-phase methods.[5]

-

Product Collection: The product vapor, this compound, is condensed and collected. The final assayed yield from this method can be as high as 96.6%.[5]

Section 3: Chemical Reactivity and Synthetic Utility

The synthetic power of this compound stems from the reactivity of its aryl bromide functional group, which is a gateway to a vast array of carbon-carbon and carbon-heteroatom bond-forming reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond in this compound is an excellent handle for palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern drug discovery.[1] These reactions allow for the precise and efficient assembly of complex molecular scaffolds.

-

Suzuki-Miyaura Coupling: Reaction with an aryl or vinyl boronic acid (or ester) to form a new C(sp²)-C(sp²) bond, creating biaryl or styrenyl structures.

-

Heck Coupling: Reaction with an alkene to form a substituted alkene, enabling vinylation of the aromatic ring.[1]

-

Sonogashira Coupling: Reaction with a terminal alkyne to introduce an alkynyl moiety, leading to the formation of aryl alkynes.

-

Buchwald-Hartwig Amination: Reaction with an amine to form a new C-N bond, providing access to substituted anilines.

Caption: Cross-coupling utility of this compound.

Application as a Precursor in Drug Discovery

The ability to functionalize this compound makes it a key intermediate in the synthesis of biologically active compounds.[1] Its structure is embedded within molecules investigated for a range of therapeutic applications.

-

Anticonvulsant and Anti-inflammatory Agents: Research has explored its use as a starting material for novel compounds with potential anticonvulsant and anti-inflammatory properties.[1]

-

Antibacterial Agents: In a recent study, 4-bromo-3-methylaniline (derived from a related precursor) was used to synthesize N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide. This initial scaffold was then further elaborated using Suzuki cross-coupling at the bromine position to generate a library of derivatives that were tested for antibacterial activity against extensively drug-resistant (XDR) S. Typhi.

Section 4: Safety and Handling

Proper handling of this compound is essential in a laboratory setting. It is classified as an irritant and requires appropriate personal protective equipment (PPE).

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity (Oral), Category 4 | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed. |

| Skin Irritation | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation. |

| Eye Irritation | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation. |

Recommended PPE:

-

Eye Protection: Safety glasses or chemical splash goggles.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile).

-

Skin Protection: Laboratory coat.

Work should be conducted in a well-ventilated fume hood. Store in a cool, dry place away from incompatible materials.

Conclusion

This compound is a synthetically versatile building block with significant utility in organic chemistry, particularly for the construction of novel compounds in pharmaceutical and materials science research. Its well-defined physicochemical properties, predictable reactivity in cross-coupling reactions, and established synthesis protocols make it a reliable and valuable intermediate. This guide has provided a comprehensive overview of its core characteristics and applications, offering a foundation for its effective use in the laboratory.

References

- Smolecule. (n.d.). Buy this compound | 27060-75-9.

- CymitQuimica. (n.d.). This compound.

- Sigma-Aldrich. (n.d.). This compound 98%.

- Echemi. (n.d.). This compound.

- ChemSrc. (2023, August 25). 4-Bromo-3-methyl-anisole | CAS#:27060-75-9.

- Santa Cruz Biotechnology. (n.d.). This compound.

- European Patent Office. (n.d.). Process for the preparation of 4-bromo-3-alkylphenyl ethers - EP 0420556 A2.

Sources

- 1. 4-Bromo-3-methylaniline | C7H8BrN | CID 23359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. dl1.en-us.nina.az [dl1.en-us.nina.az]

- 3. This compound 98 27060-75-9 [sigmaaldrich.com]

- 4. 4-Bromo-3-methylaniline(6933-10-4) IR Spectrum [chemicalbook.com]

- 5. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]

A Comprehensive Technical Guide to 4-Bromo-3-methylanisole: Properties, Synthesis, and Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-3-methylanisole, also known as 2-Bromo-5-methoxytoluene, is a halogenated aromatic ether that serves as a crucial intermediate in organic synthesis. Its unique substitution pattern, featuring methoxy, methyl, and bromo groups, provides multiple reactive sites for constructing complex molecular architectures. This guide offers an in-depth examination of the physicochemical properties of this compound, with a primary focus on its boiling point and density. Furthermore, it details established synthetic protocols, purification techniques, key applications in medicinal chemistry and materials science, and essential safety and handling procedures. This document is intended to be a vital resource for scientists leveraging this versatile building block in their research and development endeavors.

Physicochemical Properties

This compound is a liquid at room temperature, appearing clear and colorless to slightly yellow.[1] A comprehensive summary of its key physical and chemical properties is presented below, providing essential data for experimental design and process scale-up.

| Property | Value | Source(s) |

| Boiling Point | 111-112 °C at 15 mmHg | [2] |

| 108.5 °C at 12 Torr | [1] | |

| Density | 1.424 g/mL at 25 °C | [2] |

| Molecular Formula | C₈H₉BrO | [1][2] |

| Molecular Weight | 201.06 g/mol | [1][2] |

| CAS Number | 27060-75-9 | [2][3] |

| Refractive Index (n20/D) | 1.561 | [2] |

| Melting Point | 16.5 °C | [1] |

| Flash Point | >230 °F (>110 °C) | [1] |

| Water Solubility | Partially miscible | [1][2] |

Synthesis and Purification

The regioselective bromination of m-methylanisole is the primary route for synthesizing this compound. The methoxy group is a strong ortho-, para-director, and its directing effect typically overrides that of the methyl group, leading to bromination at the C4 position. Several methods have been developed to optimize yield and minimize the formation of dibrominated byproducts.

Vapor-Phase Bromination: A High-Yield Method

A patented method highlights an improved process involving vapor-phase bromination, which significantly reduces the formation of dibrominated impurities.[4][5] This approach offers high reaction yields, often exceeding 96%.[5]

Experimental Protocol:

-

Setup: A reactor equipped for heating and vacuum application is assembled. The 3-methylanisole reactant is placed in a flask connected to the reaction zone, and a bromine source is connected separately.[4]

-

Vaporization: A vacuum (e.g., ~50 mmHg) is applied to the system. The flask containing 3-methylanisole is heated to approximately 90-150 °C to establish it as a vapor within the reaction zone.[4][5] The reaction column is maintained at around 90-100 °C.[4]

-

Reaction: Bromine is heated and introduced as a vapor into the reaction zone, where it commingles with the 3-methylanisole vapor.[4] The reaction proceeds in the vapor phase.

-

Workup and Purification: The crude product is collected. Any residual 3-methylanisole is removed via distillation under high reflux and can be recycled for subsequent reactions.[5] The final product, this compound, is then purified by vacuum distillation.

Caption: Vapor-Phase Synthesis Workflow.

Liquid-Phase Bromination with Ionic Liquids

An alternative approach utilizes ionic liquids as a medium for the bromination of m-methylanisole.[6] This method allows for controlled reaction conditions at low temperatures.

Experimental Protocol:

-

Preparation: An ionic liquid (e.g., 1-dodecyl-3-methylimidazolium bromide) is mixed with water.[6] Bromine is added dropwise to this solution and stirred to create a homogeneous mixture.[6]

-

Reaction: m-Methylanisole is cooled to a temperature between -5 to 10 °C.[6] The ionic liquid-bromine mixture is then added dropwise over 30 to 60 minutes.[6]

-

Quenching and Workup: After the addition is complete, the reaction is stirred for approximately one hour. A decolorizing agent (e.g., sodium sulfite solution) is added, followed by deionized water for washing.[6]

-

Purification: The mixture is allowed to separate, and the lower organic layer containing the product is collected and purified by rectification.[6]

Molecular Structure and Characterization

The structure of this compound is foundational to its reactivity. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Infrared (IR) spectroscopy are used to confirm its identity and purity.

Caption: Structure of this compound.

Reactivity and Applications in Drug Development

This compound is a valuable building block due to its dual reactivity. The aryl bromide moiety is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[7] These reactions are fundamental for creating carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular scaffolds.

Its utility is demonstrated in the synthesis of precursors for various target molecules:

-

Medicinal Chemistry: It serves as a key intermediate in the synthesis of novel pharmaceutical compounds. For example, it has been used in the development of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives, which have been investigated for their antibacterial activities.[8]

-

Organic Synthesis: The compound is used to synthesize other substituted phenols and anisoles, which are precursors for dyes, agrochemicals, and specialty polymers.[4][5]

Safety and Handling

As a chemical intermediate, this compound requires careful handling in a laboratory or industrial setting.

-

Hazard Classification: It is classified as an irritant. GHS hazard statements indicate that it causes skin and serious eye irritation and may cause respiratory irritation.[1][9]

-

GHS Pictogram: GHS07 (Exclamation Mark).[2]

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles (eyeshields), chemical-resistant gloves, and a lab coat, should be worn at all times.[2] Work should be conducted in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. It is classified under Storage Class 10 for combustible liquids.[2]

References

- National Center for Biotechnology Information. (n.d.). 4-Bromo-3-nitroanisole. PubChem.

- Chemsrc. (n.d.). 4-Bromo-3-methyl-anisole.

- Ungnade, H. E., & Orwoll, E. F. (1944). 3-BROMO-4-HYDROXYTOLUENE. Organic Syntheses, 24, 11.

- Fisher Scientific. (n.d.). This compound, 97%.

- Dooley, J. E. (1991). Process for the preparation of 4-bromo-3-alkylphenyl ethers. (EP0420556A2). Google Patents.

- CN106279328A. (2017). Synthesis method of 4-bromo-3-methyl anisole. Patsnap.

- Khan, K. M., et al. (2022). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 27(18), 6035.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 4-Bromo-3-methylaniline in Custom Organic Synthesis.

- Dooley, J. E. (1994). Process for the preparation of 4-bromo-3-alkylphenyl ethers. (EP0420556B1). Google Patents.

Sources

- 1. echemi.com [echemi.com]

- 2. This compound 98 27060-75-9 [sigmaaldrich.com]

- 3. This compound, 97% | Fisher Scientific [fishersci.ca]

- 4. EP0420556A2 - Process for the preparation of 4-bromo-3-alkylphenyl ethers - Google Patents [patents.google.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. Synthesis method of 4-bromo-3-methyl anisole - Eureka | Patsnap [eureka.patsnap.com]

- 7. nbinno.com [nbinno.com]

- 8. mdpi.com [mdpi.com]

- 9. 4-Bromo-3-nitroanisole | C7H6BrNO3 | CID 79288 - PubChem [pubchem.ncbi.nlm.nih.gov]

4-Bromo-3-methylanisole solubility in organic solvents

An In-depth Technical Guide to the Solubility of 4-Bromo-3-methylanisole in Organic Solvents

Executive Summary

This compound is a substituted aromatic compound increasingly utilized as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.[1] Its successful application in these fields is fundamentally dependent on a thorough understanding of its physical properties, paramount among which is its solubility in various organic solvents. This guide, prepared for researchers, chemists, and drug development professionals, provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound. Moving beyond a simple data sheet, this document elucidates the physicochemical principles governing its solubility, presents a detailed protocol for empirical determination, and discusses the practical implications for laboratory and process chemistry.

Physicochemical Profile of this compound

A molecule's solubility is intrinsically linked to its structure. This compound (C₈H₉BrO) possesses a unique combination of functional groups that dictate its interactions with solvent molecules.

-

Molecular Structure: The molecule is built on an anisole (methoxybenzene) core. The benzene ring provides a nonpolar, hydrophobic character, while the ether linkage (-O-CH₃) introduces a slight polar moment and a hydrogen bond acceptor site.[2] The presence of a bromine atom significantly increases the molecular weight and introduces a polarizable halogen group. The methyl group (-CH₃) appended to the ring adds to the nonpolar character.

-

Physical Properties: It is typically a clear, colorless to pale yellow liquid at room temperature.[3] Key physical constants are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₉BrO | [3][4] |

| Molecular Weight | 201.06 g/mol | [4] |

| Appearance | Clear colorless to pale yellow liquid | [3] |

| Density | ~1.424 g/mL at 25 °C | |

| Boiling Point | 111-112 °C at 15 mmHg | |

| Refractive Index | n20/D 1.561 (lit.) |

The parent compound, anisole, is soluble in common organic solvents like ether, acetone, and chloroform but is poorly soluble in water.[5][6] This provides a foundational reference point for predicting the behavior of this compound. The addition of the bromo and methyl groups increases the molecule's size and van der Waals forces, while slightly altering its overall polarity.

Guiding Principles: Predicting Solubility

The principle of "similia similibus solvuntur" or "like dissolves like" is the cornerstone of solubility prediction. A solute will dissolve best in a solvent that shares similar intermolecular forces.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are characterized by their ability to donate hydrogen bonds. While the ether oxygen in this compound can act as a weak hydrogen bond acceptor, the molecule lacks a hydrogen bond donor. Therefore, high solubility is not guaranteed, but partial miscibility is expected due to dipole-dipole interactions.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, DMF, DMSO): These solvents possess significant dipole moments but do not donate hydrogen bonds. Given the polar nature of the C-Br and C-O bonds in this compound, strong dipole-dipole interactions are anticipated, leading to good solubility in this class of solvents. Anisole itself is known to be soluble in acetone.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily engage in weaker van der Waals interactions. The aromatic ring and methyl group of this compound suggest it will have considerable affinity for nonpolar solvents. Toluene, being aromatic, is expected to be an excellent solvent due to potential π-π stacking interactions. Hexane, a pure alkane, may be a slightly poorer solvent but should still exhibit significant solubility.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents are weakly polar and are excellent at dissolving a wide range of organic compounds. Good solubility is predicted for this compound.

Based on these principles, the following solubility profile can be predicted:

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Nonpolar Aromatic | Toluene, Benzene | High | Strong van der Waals forces and favorable π-π interactions between aromatic rings. |

| Polar Aprotic | Acetone, THF, Ethyl Acetate, Dichloromethane | High | Strong dipole-dipole interactions between the solvent and the polar C-O and C-Br bonds. |

| Nonpolar Aliphatic | Hexane, Cyclohexane | Medium to High | Dominated by van der Waals forces; the molecule has significant nonpolar character. |

| Polar Protic | Ethanol, Methanol | Medium | Dipole-dipole interactions and weak hydrogen bonding (acceptor only). |

| Aqueous | Water | Low / Partially Miscible | The molecule is predominantly hydrophobic. Limited solubility is expected, consistent with literature data.[7] |

A Validated Protocol for Experimental Solubility Determination

While theoretical predictions are valuable, empirical determination is essential for precise applications. The following protocol provides a robust method for both qualitative and quantitative solubility assessment. This workflow is designed to be self-validating by systematically progressing from rough estimation to precise measurement.

Diagram: Experimental Workflow for Solubility Determination

Caption: A systematic workflow for solubility assessment.

Step-by-Step Methodology

Objective: To determine the solubility of this compound in a selected organic solvent at a specific temperature (e.g., 25 °C).

Materials:

-

Selected organic solvents (analytical grade)

-

Small vials or test tubes with caps

-

Volumetric flasks and pipettes

-

Analytical balance (readable to ±0.0001 g)

-

Constant temperature bath or shaker

-

Rotary evaporator or vacuum oven

Part A: Qualitative Screening [8][9]

-

Rationale: This initial rapid test categorizes solvents and prevents wasted effort on unsuitable candidates.

-

Procedure:

-

To a small test tube, add 1.0 mL of the chosen solvent.

-

Add 0.1 mL (~142 mg, based on density) of this compound.

-

Cap the tube and vortex or shake vigorously for 1 minute.

-

Allow the mixture to stand for 5 minutes and observe.

-

Record:

-

Miscible: A single, clear liquid phase forms.

-

Partially Miscible: The solution becomes cloudy, or two distinct liquid layers are visible.

-

Immiscible: The solute remains as a separate, undissolved layer.

-

-

Part B: Quantitative Determination (Gravimetric Method) [10]

-

Rationale: This method provides precise, quantitative data by measuring the mass of solute dissolved in a known volume of a saturated solution.

-

Procedure:

-

Add approximately 2-3 mL of the chosen solvent to a 5 mL vial containing a small stir bar.

-

Place the vial in a constant temperature bath set to 25.0 °C. Allow the solvent to thermally equilibrate for 15 minutes.

-

Add this compound dropwise while stirring until a persistent second phase (excess undissolved liquid) is observed. This ensures the solution is saturated.

-

Cap the vial tightly and allow the mixture to stir in the temperature bath for at least 12-24 hours. Causality: This extended period is critical to ensure the system reaches true thermodynamic equilibrium.

-

After equilibration, turn off the stirring and allow the excess solute to settle for at least 2 hours, maintaining the constant temperature.

-

Carefully weigh a clean, dry 10 mL vial on an analytical balance (record as W₁).

-

Using a calibrated pipette, carefully withdraw a precise volume (e.g., 1.00 mL) of the clear, supernatant liquid, taking care not to disturb the settled layer. Transfer it to the pre-weighed vial.

-

Weigh the vial with the solution (record as W₂).

-

Remove the solvent completely using a rotary evaporator or a vacuum oven at a moderate temperature until a constant weight is achieved. Self-Validation: Constant weight is confirmed by re-weighing the vial after an additional hour of drying until two consecutive measurements are within ±0.0002 g.

-

Record the final weight of the vial containing the dry solute residue (record as W₃).

-

-

Calculation:

-

Mass of dissolved solute = W₃ - W₁

-

Solubility (g / 100 mL) = (Mass of dissolved solute / 1.00 mL) * 100

-

Applications in Research and Development

Accurate solubility data is not an academic exercise; it is a critical parameter that dictates success in synthesis and purification.

-

Reaction Solvent Selection: For homogeneous reactions, the reagents must be fully dissolved. Solubility data allows a chemist to select the minimum amount of an appropriate solvent, maximizing reaction concentration and efficiency. For example, in palladium-catalyzed cross-coupling reactions where similar bromo-aromatics are used, solvents like toluene or THF are common choices, aligning with our predicted high solubility.[11]

-

Purification by Recrystallization: Recrystallization is a powerful purification technique that relies on a compound being highly soluble in a hot solvent but poorly soluble in the same solvent when cold.[12][13] By determining the solubility of this compound at different temperatures (e.g., 25 °C and 70 °C), an ideal recrystallization solvent can be identified. A good solvent will show a steep solubility curve with respect to temperature.

-

Work-up and Extraction: In post-reaction work-ups, solubility data guides the choice of an extraction solvent that will selectively dissolve the desired product while leaving impurities behind in an immiscible phase (typically aqueous). The low solubility in water and high solubility in solvents like ethyl acetate make it an ideal candidate for standard extractive procedures.

Safety and Handling

This compound is an irritant. Standard laboratory safety protocols must be strictly followed.

-

Hazards: Causes skin and serious eye irritation. May cause respiratory irritation.[14]

-

Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[14] Avoid inhalation of vapors and contact with skin and eyes.[14]

-

Storage: Store in a tightly closed container in a cool, dry place.

References

- PubChem. 4-Bromo-3-nitroanisole. [Link]

- PubChem. 4-Bromoanisole. [Link]

- Experiment 1: Determin

- Solubility of Things. Anisole. [Link]

- University of Karbala. Determining Solubility of Organic Compounds. [Link]

- Sciencemadness Wiki. Anisole. [Link]

- ACS Publications.

- PubMed Central (PMC). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)

- YouTube.

- Google Patents.

- University of Rochester.

- Wikipedia. Anisole. [Link]

- ResearchGate.

- PubChem. Anisole. [Link]

- Taylor & Francis Online.

- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

- YouTube.

- CAS Common Chemistry. 4-Bromo-2-methylanisole. [Link]

Sources

- 1. 4-Bromoaniline: synthesis and applications in organic synthesis_Chemicalbook [chemicalbook.com]

- 2. Anisole - Wikipedia [en.wikipedia.org]

- 3. This compound, 97% 250 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. 4-ブロモ-3-メチルアニソール 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Anisole - Sciencemadness Wiki [sciencemadness.org]

- 6. Anisole | C7H8O | CID 7519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. drive.uqu.edu.sa [drive.uqu.edu.sa]

- 10. researchgate.net [researchgate.net]

- 11. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. mt.com [mt.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

A Comprehensive Safety and Handling Guide for 4-Bromo-3-methylanisole

An In-depth Technical Guide for Researchers

This guide serves as a critical resource for researchers, scientists, and drug development professionals, offering an in-depth examination of the safety protocols and handling procedures for 4-Bromo-3-methylanisole (CAS No: 27060-75-9). As a key building block in organic synthesis, a thorough understanding of its properties and potential hazards is paramount to ensuring laboratory safety and experimental integrity. This document moves beyond a standard Safety Data Sheet (SDS) to provide causal explanations for safety measures, self-validating protocols, and authoritative references, empowering scientists to work with this compound confidently and safely.

Section 1: Chemical and Physical Identity

A foundational aspect of safe handling is a complete understanding of the substance's physical and chemical properties. This compound is a substituted aromatic ether, and its characteristics dictate the necessary storage, handling, and emergency response procedures.[1] For instance, its status as a liquid at room temperature and its partial miscibility with water are critical factors for spill control and cleanup.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 27060-75-9 | [2] |

| Molecular Formula | C₈H₉BrO | [1][2] |

| Molecular Weight | 201.06 g/mol | [1] |

| Synonyms | 2-Bromo-5-methoxytoluene, 1-Bromo-4-methoxy-2-methylbenzene | [1][3] |

| Appearance | Clear, colorless to pale yellow liquid | [1][2] |

| Boiling Point | 111-112 °C @ 15 mmHg | |

| Density | 1.424 g/mL at 25 °C | |

| Refractive Index | n20/D 1.561 | |

| Water Solubility | Partially miscible |

Section 2: Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) provides a universal framework for communicating chemical hazards. Analysis of available Safety Data Sheets reveals some discrepancies in the classification of this compound. While some suppliers classify it as non-hazardous[4][5], others assign a specific hazard classification.[6] In research and development, where compound investigation is often novel, the most prudent approach is to adopt the more conservative classification. This ensures the highest level of safety is maintained.

Therefore, this guide operates under the classification provided by Sigma-Aldrich, which identifies the compound as Acute Toxicity 4 (Oral) .[6]

Table 2: GHS Classification for this compound

| Element | Description | Source |

| Pictogram | [6] | |

| Signal Word | Warning | [6] |

| Hazard Statement | H302: Harmful if swallowed | [6] |

| Precautionary Statements | P264, P270, P301 + P312, P501 | [6] |

The H302 classification is critical; it signifies that accidental ingestion of a relatively small quantity of this substance can cause significant toxic effects. This directly informs the stringent personal hygiene practices and PPE requirements outlined in the following sections.

Caption: A logical workflow for selecting controls and PPE.

Safe Handling Workflow: A Step-by-Step Protocol

This protocol for weighing and transferring the liquid reagent is a self-validating system, integrating safety checks at each stage.

-

Preparation: Before starting, confirm the chemical fume hood is operational. Don all required PPE (lab coat, safety goggles, nitrile gloves).

-

Staging: Place a spill tray lined with absorbent material inside the fume hood. Assemble all necessary equipment (beaker, spatula, graduated cylinder) within the tray.

-

Transfer: Uncap the this compound container inside the fume hood. Carefully pour the required amount into a graduated cylinder or tared beaker. Perform this action slowly to prevent splashing.

-

Cleanup: Securely recap the stock bottle immediately after use. Use a disposable pipette to transfer any drips on the container's lip back into the container. Wipe the exterior of the stock bottle with a damp cloth before returning it to storage.

-

Waste Disposal: Dispose of any contaminated materials (e.g., absorbent pads, gloves) in a properly labeled hazardous waste container.

-

Final Decontamination: After the procedure, remove gloves and wash hands thoroughly with soap and water.

Section 4: Emergency Procedures and First Aid

In the event of an exposure or spill, a rapid and correct response is crucial. All laboratory personnel must be familiar with these procedures and the location of safety equipment.

Table 3: First-Aid Measures

| Exposure Route | Action | Source |

| Ingestion | Do NOT induce vomiting. Rinse mouth thoroughly with water. Seek immediate medical attention and provide the SDS to the responding physician. | [4][5] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops. | [4][5] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [4] |

| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention. | [5] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂). [5]* Special Hazards: Thermal decomposition can release hazardous and irritating gases, including carbon monoxide, carbon dioxide, and hydrogen halides/bromide gas. [4][5]* Advice for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes and inhalation of toxic fumes. [5]

Accidental Release Measures

-

Evacuate: Alert others in the area and evacuate non-essential personnel.

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

Contain: Absorb the spill using an inert absorbent material such as sand, silica gel, or universal binder. [4]Do not allow the chemical to enter drains. [5]4. Collect: Carefully scoop the absorbed material into a suitable, labeled, and closed container for hazardous waste disposal. [5]5. Decontaminate: Clean the spill area thoroughly.

Section 5: Storage and Disposal

Proper storage and disposal are final, critical steps in the chemical's lifecycle to ensure long-term safety.

-

Storage Conditions: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids. [4]Keep the container tightly closed to prevent leakage and contamination. [4][5]The designated storage class for this combustible liquid is Class 10 in Germany. * Disposal: Dispose of unused product and contaminated materials as hazardous waste. [5]All waste must be handled in accordance with federal, state, and local environmental regulations. Do not dispose of it down the drain.

References

- PubChem. (n.d.). 4-Bromo-3-nitroanisole. [Link]

- ChemSrc. (2023). 4-Bromo-3-methyl-anisole | CAS#:27060-75-9. [Link]

- American Chemistry Council. (2021). Guidance for Selection of Personal Protective Equipment for MDI Users. [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound, 97% 250 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. 4-Bromo-3-methyl-anisole | CAS#:27060-75-9 | Chemsrc [chemsrc.com]

- 4. fishersci.fr [fishersci.fr]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. This compound 98 27060-75-9 [sigmaaldrich.com]

A Comprehensive Spectroscopic Guide to 4-Bromo-3-methylanisole

This technical guide provides an in-depth analysis of the spectroscopic data for 4-Bromo-3-methylanisole (CAS No: 27060-75-9), a key intermediate in organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document synthesizes core spectroscopic principles with practical, field-proven insights for the unambiguous characterization of this compound. The guide focuses on Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing a validated framework for structural elucidation and purity assessment.

Compound Identity and Physicochemical Properties

This compound, also known as 2-Bromo-5-methoxytoluene, is a substituted aromatic ether.[1] Its structural integrity is paramount in multi-step syntheses, making robust analytical characterization essential. The following table summarizes its key identifiers and properties.

| Identifier | Value | Source(s) |

| IUPAC Name | 1-Bromo-4-methoxy-2-methylbenzene | [2] |

| CAS Number | 27060-75-9 | [2][3] |

| Molecular Formula | C₈H₉BrO | [1][2][3] |

| Molecular Weight | 201.06 g/mol | [3][4] |

| Appearance | Clear, colorless to pale yellow liquid | [1][2] |

| Boiling Point | 111-112 °C at 15 mmHg | |

| Density | 1.424 g/mL at 25 °C | |

| Refractive Index | n20/D 1.561 |

graph "4_Bromo_3_methylanisole_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; O7 [label="O"]; C8 [label="CH₃"]; // Methoxy methyl C9 [label="CH₃"]; // Ring methyl Br10 [label="Br"];

// Positioning nodes C1 [pos="0,1.2!"]; C2 [pos="-1.04,0.6!"]; C3 [pos="-1.04,-0.6!"]; C4 [pos="0,-1.2!"]; C5 [pos="1.04,-0.6!"]; C6 [pos="1.04,0.6!"]; O7 [pos="0,2.4!"]; C8 [pos="1.04,3.0!"]; C9 [pos="-2.08,1.2!"]; Br10 [pos="2.08,-1.2!"];

// Aromatic ring bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Substituent bonds C1 -- O7; O7 -- C8; C2 -- C9; C5 -- Br10;

// Add hydrogens for clarity (optional, can clutter) H_C3 [label="H", pos="-1.8,-1.0!"]; H_C4 [label="H", pos="0,-2.0!"]; H_C6 [label="H", pos="1.8,1.0!"]; C3 -- H_C3 [style=invis]; // use invis edges for positioning C4 -- H_C4 [style=invis]; C6 -- H_C6 [style=invis]; }

Caption: Molecular structure of this compound.

¹H NMR Spectroscopy: Proton Environment Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) is the cornerstone for elucidating the electronic environment of hydrogen atoms within a molecule. The chemical shift (δ), multiplicity (splitting pattern), and integration (proton count) provide a detailed molecular fingerprint.

Experimental Protocol: ¹H NMR Acquisition

A self-validating protocol ensures reproducibility and accuracy.

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.[5][6][7]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm). Modern spectrometers can also reference the residual solvent peak.[8]

-

Instrumentation: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Angle: 30-45°

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 8-16 scans, averaged to improve signal-to-noise.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all peaks.

Data Interpretation and Discussion

The 1,2,4-trisubstituted pattern of this compound results in a distinct and predictable ¹H NMR spectrum.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-5 | ~7.35 | d (doublet) | 1H |

| H-6 | ~6.75 | d (doublet) | 1H |

| H-2 | ~6.65 | dd (doublet of doublets) | 1H |

| OCH₃ | ~3.80 | s (singlet) | 3H |

| Ar-CH₃ | ~2.35 | s (singlet) | 3H |

Causality Behind Assignments:

-

Aromatic Region (δ 6.5-7.5 ppm): The three aromatic protons form a coupled spin system.

-

H-5: This proton is adjacent to the electron-withdrawing bromine atom, causing it to be the most deshielded (downfield) of the aromatic protons. It is split into a doublet by its only neighbor, H-6, with a typical ortho coupling constant (³J) of ~8-9 Hz.

-

H-6: This proton is ortho to the strongly electron-donating methoxy group, which shields it and shifts it significantly upfield. It appears as a doublet due to coupling with H-5.

-

H-2: This proton is also ortho to the methoxy group, resulting in an upfield shift. It is split by both H-6 (meta-coupling, ⁴J ≈ 2-3 Hz) and H-5 (para-coupling, ⁵J < 1 Hz, often not resolved), resulting in a doublet of doublets or a broadened singlet.

-

-

Aliphatic Region (δ 2.0-4.0 ppm):

-

Methoxy Protons (-OCH₃): The protons of the methoxy group are deshielded by the adjacent oxygen atom and appear as a sharp singlet around 3.80 ppm.

-

Methyl Protons (Ar-CH₃): The protons of the methyl group attached to the aromatic ring appear as a singlet around 2.35 ppm.

-

Caption: Key proton environments and coupling relationships.

¹³C NMR Spectroscopy: Carbon Backbone Analysis

Carbon-13 NMR spectroscopy provides information on the number of chemically non-equivalent carbon atoms and their electronic environments.

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the low natural abundance of ¹³C.

-

Instrumentation: Acquire on a 75 MHz or higher spectrometer.

-

Acquisition Mode: Typically run in a proton-decoupled mode, where all ¹³C signals appear as singlets.

-

Acquisition Parameters:

-

Spectral Width: 0-220 ppm

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: Requires a significantly higher number of scans (e.g., 256 to 1024) compared to ¹H NMR.

-

-

Processing: Similar to ¹H NMR, involving Fourier transformation, phasing, and baseline correction.

Data Interpretation and Discussion

The molecule contains eight unique carbon environments, all of which are resolved in the proton-decoupled ¹³C NMR spectrum.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale | | :--- | :--- | :--- | :--- | | C-4 (C-O) | ~158 | Aromatic carbon attached to oxygen; strongly deshielded. | | C-3 (C-CH₃) | ~138 | Quaternary carbon attached to methyl. | | C-1 (C-Br) | ~115 | Ipso-carbon attached to bromine; shielding effect of Br. | | C-5 | ~132 | Deshielded by adjacent bromine atom. | | C-6 | ~112 | Shielded by ortho-methoxy group. | | C-2 | ~110 | Shielded by ortho-methoxy group. | | OCH₃ | ~55 | Standard chemical shift for a methoxy carbon. | | Ar-CH₃ | ~22 | Standard chemical shift for an aromatic methyl carbon. |

Causality Behind Assignments:

-

Substituent Effects: The chemical shifts of the aromatic carbons are governed by the electronic effects of the substituents. The oxygen of the methoxy group is strongly deshielding for the carbon it's attached to (C-4) but shielding for the ortho (C-2, C-6) carbons. The bromine atom has a more complex effect but typically shields the ipso-carbon (C-1).

-

Quaternary Carbons: The three carbons bearing substituents (C-1, C-3, C-4) are quaternary and will typically show lower intensity peaks compared to the protonated carbons due to longer relaxation times.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: IR Spectrum Acquisition

Caption: Standard workflow for acquiring an IR spectrum of a liquid sample.

Data Interpretation and Discussion

The IR spectrum of this compound will display characteristic absorptions corresponding to its aromatic, ether, and alkyl functionalities.

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |

| 3100-3000 | C-H Stretch | Medium-Weak | Aromatic C-H |

| 2980-2850 | C-H Stretch | Medium | Aliphatic (CH₃) |

| 1600-1450 | C=C Stretch | Strong-Medium | Aromatic Ring |

| ~1250 | C-O-C Stretch | Strong | Aryl-Alkyl Ether (asymmetric) |

| ~1040 | C-O-C Stretch | Strong | Aryl-Alkyl Ether (symmetric) |

| 880-800 | C-H Bend | Strong | Aromatic (out-of-plane) |

| < 700 | C-Br Stretch | Medium | Aryl Halide |

Expert Insights:

-

Diagnostic Peaks: The most informative peaks are the strong C-O ether stretches around 1250 cm⁻¹ and 1040 cm⁻¹.[9][10] These, combined with the aromatic C=C stretches and the C-H stretches just above and below 3000 cm⁻¹, confirm the presence of a substituted anisole structure.[11][12]

-

Fingerprint Region (< 1400 cm⁻¹): This region contains complex vibrations, including the C-Br stretch and the out-of-plane C-H bending vibrations characteristic of the 1,2,4-trisubstitution pattern. While individual peak assignment is difficult, the overall pattern is unique to the molecule and serves as a valuable "fingerprint" for comparison against a reference spectrum.[13]

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and crucial structural information through the analysis of fragmentation patterns. For this compound, Electron Ionization (EI) is a standard technique.

Experimental Protocol: EI-MS Acquisition

-

Sample Introduction: Inject a dilute solution of the compound (e.g., in methanol or dichloromethane) into the mass spectrometer, typically via a Gas Chromatography (GC-MS) or direct infusion inlet.

-

Ionization: Bombard the sample with high-energy electrons (~70 eV) in the ion source. This ejects an electron from the molecule, forming a radical cation (M⁺•), the molecular ion.

-

Mass Analysis: Accelerate the generated ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).

-

Detection: Detect the ions to generate the mass spectrum.

Data Interpretation and Discussion

The presence of a bromine atom is the most defining feature of the mass spectrum.

Key Observations:

-

Molecular Ion (M⁺•): Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance.[14] This results in a characteristic pair of molecular ion peaks of nearly equal intensity at m/z 200 (for C₈H₉⁷⁹BrO) and m/z 202 (for C₈H₉⁸¹BrO). This "M/M+2" pattern is definitive proof of the presence of one bromine atom.[15]

-

Major Fragmentation Pathways: Energetically unstable molecular ions fragment in predictable ways.[16] Any fragment retaining the bromine atom will also exhibit the M/M+2 isotopic pattern.

| m/z (⁷⁹Br / ⁸¹Br) | Loss | Fragment Ion |

| 185 / 187 | -CH₃ (15 Da) | [M - CH₃]⁺ |

| 172 / 174 | -CO (28 Da) from [M-H]⁺ | [C₇H₈Br]⁺ |

| 121 | -Br (79 Da) | [M - Br]⁺ |

| 91 | -Br, -CH₂O | [C₇H₇]⁺ (Tropylium ion) |

digraph "Fragmentation_Pathway" { bgcolor="transparent"; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];M [label="[M]⁺•\nm/z 200/202"]; M_minus_CH3 [label="[M-CH₃]⁺\nm/z 185/187"]; M_minus_Br [label="[M-Br]⁺\nm/z 121"]; Tropylium [label="[C₇H₇]⁺\nm/z 91"];

M -> M_minus_CH3 [label="- •CH₃"]; M -> M_minus_Br [label="- •Br"]; M_minus_Br -> Tropylium [label="- CH₂O"]; }

Caption: Primary EI fragmentation pathways for this compound.

Expert Insights:

-

The loss of a methyl radical (•CH₃) from the methoxy or methyl group to form the ion at m/z 185/187 is a common initial fragmentation.

-

The most significant fragmentation is often the cleavage of the C-Br bond, the weakest bond in the molecule, resulting in a prominent peak at m/z 121 .[14] This corresponds to the methoxymethylbenzene cation. Subsequent rearrangement and loss of formaldehyde (CH₂O, 30 Da) can lead to the highly stable tropylium ion at m/z 91 .

Conclusion

The structural characterization of this compound is definitively achieved through a synergistic application of NMR, IR, and MS techniques. ¹H and ¹³C NMR confirm the precise arrangement of protons and carbons in the substituted aromatic system. IR spectroscopy provides rapid verification of the key ether and aromatic functional groups. Finally, mass spectrometry confirms the molecular weight and reveals characteristic isotopic patterns and fragmentation pathways that unequivocally prove the presence and connectivity of the bromine substituent. This comprehensive spectroscopic profile serves as a reliable and robust reference for quality control, reaction monitoring, and structural validation in any research or development setting.

References

- 4-Bromoanisole | C7H7BrO | CID 7730 - PubChem.

- This compound, 97% - Fisher Scientific.

- Matsuo, T. (1967). Studies of the solvent effect on the chemical shifts in nmr-spectroscopy. II. Solutions of succinic anhydride. Canadian Journal of Chemistry, 45(15), 1829-1833.

- Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PMC.

- mass spectrum & fragmentation of 1-bromobutane - YouTube.

- Balasubramanian, V., & Jeyanthy, J. J. D. (1988). Diamagnetic susceptibilities of some substituted anisoles and thioanisoles. Evidence for steric enhancement of resonance. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 100(4), 287-292.

- Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers - PubMed.

- 4-Bromo-3-methyl-anisole | CAS#:27060-75-9 | Chemsrc.

- Anisole - NIST WebBook.

- Table of Characteristic IR Absorptions - University of Colorado Boulder.

- Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts.

- 4-Bromo-3-nitroanisole | C7H6BrNO3 | CID 79288 - PubChem.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.

- 13C NMR Chemical Shifts - Organic Chemistry Data.

- Interpreting the fragmentation pattern of the mass spectrum of 1-bromobutane - Doc Brown.

- 4-Fluoro-3-methylanisole - NIST WebBook.

- N-Substituted-1,2,3-triazoles: Synthesis, characterization and antimicrobial activity studies - Der Pharma Chemica.

- Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional - J-Stage.

- AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES - DTIC.

- Fragmentation (mass spectrometry) - Wikipedia.

- IR Tables - UCSC.

- Synthesis and characterization of azopyrazole and azoisoxazole derivatives from substituted aniline - ResearchGate.

- Infrared spectroscopy correlation table - Wikipedia.

- Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra - Master Organic Chemistry.

- Infrared Spectroscopy Absorption Table - Chemistry LibreTexts.

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound, 97% 250 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. scbt.com [scbt.com]

- 4. This compound, 97% | Fisher Scientific [fishersci.ca]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. thieme-connect.de [thieme-connect.de]

- 7. jstage.jst.go.jp [jstage.jst.go.jp]

- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 9. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. uanlch.vscht.cz [uanlch.vscht.cz]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 14. mass spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br fragmentation pattern of m/z m/e ions for analysis and identification of n-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. youtube.com [youtube.com]

- 16. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

A Comprehensive Technical Guide to the Synthesis of 4-Bromo-3-methylanisole from m-Cresol

Abstract: This guide provides a detailed, two-step synthetic pathway for the preparation of 4-Bromo-3-methylanisole, a valuable building block in the pharmaceutical and agrochemical industries. Commencing with the readily available starting material, m-cresol, the synthesis involves an initial O-methylation via the Williamson ether synthesis to yield the intermediate, 3-methylanisole. This is followed by a highly regioselective electrophilic bromination to afford the final product. This document elucidates the underlying chemical principles, provides step-by-step experimental protocols, addresses critical safety considerations for the hazardous reagents involved, and offers insights into the causality behind experimental choices, targeting an audience of researchers, chemists, and drug development professionals.

Strategic Overview: A Two-Stage Pathway

The conversion of m-cresol to this compound is efficiently achieved through a strategic two-step process. This approach is designed to first protect the reactive phenolic hydroxyl group and then to control the regioselectivity of the subsequent bromination.

-

Step 1: O-Methylation of m-Cresol. The phenolic -OH group of m-cresol is first converted to a methoxy ether (-OCH₃). This is a crucial step as it deactivates the oxygen's nucleophilicity and prevents it from reacting during the bromination stage. This transformation is most effectively carried out using the Williamson ether synthesis.[1][2][3][4][5]

-

Step 2: Regioselective Bromination of 3-Methylanisole. The resulting intermediate, 3-methylanisole, undergoes electrophilic aromatic substitution with bromine. The directing effects of the existing methoxy and methyl groups guide the incoming bromine atom preferentially to the C4 position, yielding the desired this compound.[6][7]

Caption: Overall synthetic scheme from m-cresol to this compound.

Part I: Synthesis of 3-Methylanisole via Williamson Ether Synthesis

Mechanistic Rationale and Experimental Causality

The Williamson ether synthesis is a robust and classical method for preparing ethers.[3][4] The reaction proceeds via an SN2 mechanism, which involves two key stages:[8]

-